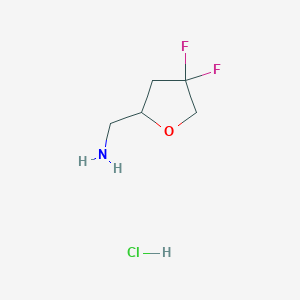![molecular formula C18H22ClFN2O B2722411 N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride CAS No. 2418682-72-9](/img/structure/B2722411.png)
N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 2418682-72-9 . It has a molecular weight of 336.84 . The IUPAC name for this compound is N-(2-(aminomethyl)cyclohexyl)-6-fluoro-1-naphthamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H21FN2O.ClH/c19-14-8-9-15-12(10-14)5-3-6-16(15)18(22)21-17-7-2-1-4-13(17)11-20;/h3,5-6,8-10,13,17H,1-2,4,7,11,20H2,(H,21,22);1H . This code provides a detailed representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 336.84 . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the searched resources.Aplicaciones Científicas De Investigación
Chemistry and Pharmacology of Synthetic Opioids
The chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides, developed at the Upjohn Company in the 1970s and 1980s, are explored. These compounds, known colloquially as U-drugs, and 4-aminocyclohexanols, have shown significant impact on drug markets and prevalence due to their euphoric effects and potential for abuse. Research highlights the necessity for international early warning systems to track emerging psychoactive substances, allowing for timely data gathering and risk assessments. The stereochemistry of these compounds significantly affects their potency, emphasizing the importance of detecting methods that consider configuration determination (Sharma et al., 2018).
Environmental Impact and Safety
A comprehensive review discusses the environmental presence and biological impact of endocrine-disrupting chemicals, including those related to synthetic opioids. Exposure to certain chemicals is associated with increases in body size, with variations depending on the type of chemical, exposure level, timing, and gender. This study suggests that some endocrine disruptors play a role in the development of obesity epidemics, alongside more traditionally recognized factors (Tang-Péronard et al., 2011).
Antimicrobial and Anticancer Potential
The structural modifications of natural or synthetic compounds, including the addition of functional groups like fluoro, methoxy, and amino, significantly influence their anticancer activities. This review outlines the effectiveness of different functional groups in inhibiting cancer cell growth and their potential in developing enhanced anticancer drugs. It underscores the importance of the positioning of these functional groups in determining the compounds' anticancer efficacy (Liew et al., 2020).
Synthetic Routes and Structural Properties
Research on the synthesis and structural properties of novel compounds, including those with brominated and chlorinated elements, reveals insights into their potential applications and environmental behaviors. Studies on novel brominated flame retardants, for instance, assess their occurrence in indoor environments and potential risks, highlighting the need for further research on their environmental fate and toxicity. This calls for a comprehensive understanding of the synthesis, structural diversity, and ecological impact of such compounds to address potential health risks (Issac & Tierney, 1996).
Propiedades
IUPAC Name |
N-[2-(aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O.ClH/c19-14-8-9-15-12(10-14)5-3-6-16(15)18(22)21-17-7-2-1-4-13(17)11-20;/h3,5-6,8-10,13,17H,1-2,4,7,11,20H2,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBANBTVRIEOQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)NC(=O)C2=CC=CC3=C2C=CC(=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

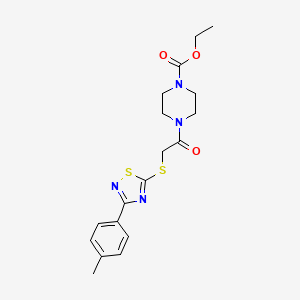
![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)[(4-methylphenyl)methyl]amino]acetamide](/img/structure/B2722334.png)
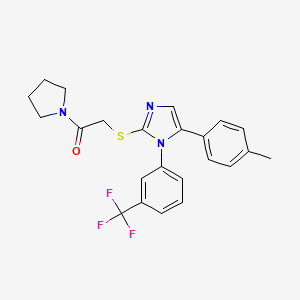
![Ethyl 4-amino-2-[(2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}-2-oxoethyl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B2722338.png)
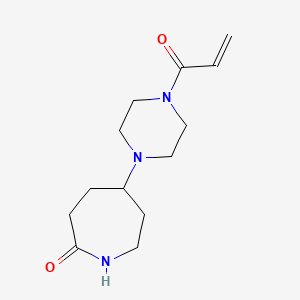
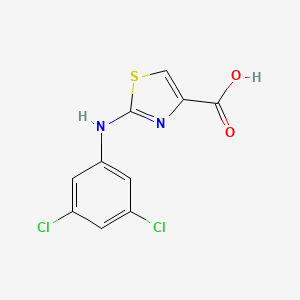
![4-Chloro-N-methyl-N-[(1-methylimidazol-2-yl)methyl]quinazolin-2-amine](/img/structure/B2722343.png)
![(Z)-N-(3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2722346.png)
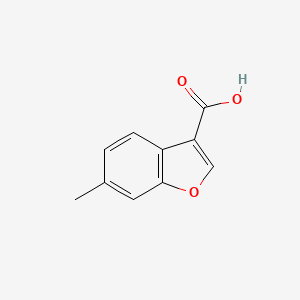
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2722348.png)
![N-(1-cyanocyclohexyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2722349.png)
![N-(2-chloro-5-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2722350.png)
